molecular formula C8H6BrNO5 B14674198 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde CAS No. 36225-16-8

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde

Cat. No.: B14674198
CAS No.: 36225-16-8
M. Wt: 276.04 g/mol
InChI Key: VWVFLPUKZSZXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is an aromatic compound with a complex structure that includes bromine, hydroxyl, methoxy, nitro, and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde typically involves the bromination of 3-hydroxy-4-methoxybenzaldehyde. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzoic acid.

    Reduction: 6-Bromo-4-hydroxy-3-methoxy-2-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde depends on its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The aldehyde group can form Schiff bases with amines, leading to potential biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and potential applications in various fields. Its combination of bromine, hydroxyl, methoxy, nitro, and aldehyde groups makes it a versatile compound for research and industrial purposes.

Biological Activity

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is an aromatic compound notable for its complex structure, which includes a bromine atom, hydroxyl group, methoxy group, and nitro group attached to a benzaldehyde framework. This compound has garnered attention in various fields of research due to its diverse biological activities.

  • Molecular Formula : C10_{10}H8_{8}BrN1_{1}O4_{4}
  • Molecular Weight : Approximately 276.041 g/mol
  • Structural Features : The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups significantly influences its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. The bromine and nitro substituents enhance the compound's ability to disrupt microbial cell membranes and inhibit growth.
  • Antioxidant Activity : The hydroxyl group is known for its ability to donate hydrogen atoms, which contributes to the antioxidant properties of the compound. This activity can help in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties of this compound:

Compound NameStructure FeaturesNotable Properties
4-Hydroxy-3-methoxybenzaldehydeHydroxyl and methoxy groupsAntioxidant properties
5-Bromo-4-hydroxy-3-methoxybenzaldehydeSimilar structure with an additional bromineAntimicrobial activity
3-Methoxy-2-nitrobenzaldehydeLacks bromine but has nitro and methoxy groupsUsed in organic synthesis
6-Chloro-4-hydroxy-3-methoxybenzaldehydeChlorine instead of brominePotentially lower reactivity

The combination of both bromine and nitro groups in this compound enhances its reactivity and biological activity compared to the other compounds listed.

Case Studies

Several case studies have highlighted the biological potential of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli, demonstrating a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Cell Viability Assays : In vitro assays conducted on human cancer cell lines indicated that treatment with this compound resulted in decreased cell proliferation, suggesting potential anticancer properties.
  • Inflammation Models : Experimental models of inflammation showed that this compound could reduce markers of inflammation such as TNF-alpha and IL-6, indicating its potential use in inflammatory diseases.

Research Findings

Recent research has focused on the synthesis and characterization of derivatives of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) have been employed to elucidate structural characteristics and confirm the presence of functional groups essential for biological activity .

Moreover, molecular docking studies have suggested that this compound may interact favorably with various biological macromolecules, including proteins involved in disease pathways, further supporting its potential therapeutic applications .

Properties

CAS No.

36225-16-8

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO5/c1-15-8-6(12)2-5(9)4(3-11)7(8)10(13)14/h2-3,12H,1H3

InChI Key

VWVFLPUKZSZXSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1O)Br)C=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.